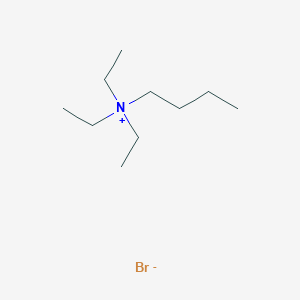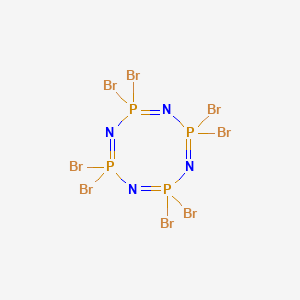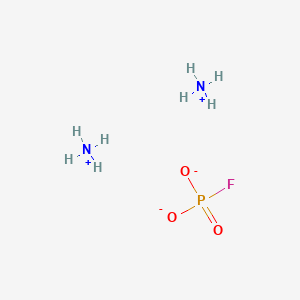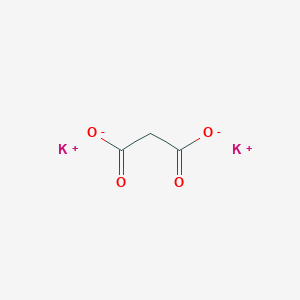
Zinc 2,4-pentanedionate monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc compounds, including Zinc 2,4-pentanedionate monohydrate, play a significant role in various fields due to their unique chemical and physical properties. They serve in catalysis, materials science, and as precursors for zinc oxide production, a material with wide applications in electronics, photocatalysis, and as antibacterial agents.
Synthesis Analysis
Zinc 2,4-pentanedionate monohydrate can be synthesized through routes similar to those for other zinc compounds. For instance, the green synthesis of Zinc oxide nanoparticles using plant extracts has emerged as an environmentally friendly method, highlighting the potential for sustainable approaches in synthesizing zinc-related compounds (Chavan, 2022).
Molecular Structure Analysis
The molecular structure of zinc compounds, including Zinc 2,4-pentanedionate, is critical in determining their chemical reactivity and physical properties. Zinc's coordination environment allows for versatile chemical interactions, often forming complexes with organic ligands which can influence its reactivity and applications in catalysis and materials science.
Chemical Reactions and Properties
Zinc compounds participate in various chemical reactions, including catalytic processes and the formation of zinc oxide through thermal decomposition. Their chemical properties are influenced by zinc's ability to form complexes with different ligands, offering a pathway to customize materials for specific applications (Varala, Alam, & Seema, 2023).
Aplicaciones Científicas De Investigación
1. Material Synthesis and Characterization
Zinc 2,4-pentanedionate monohydrate is extensively used in the synthesis and characterization of various materials. Its applications span across the formation of thin films, layered hydrates, and nanophase materials. In particular, its role in creating transparent and conductive ZnO thin films is significant. These films are prepared using chemical spray techniques and have properties like low resistivity, high carrier concentration, and significant transmittance in the visible range. The morphology of these films can vary with substrate temperature, showing a texture suitable for light trapping (Olvera et al., 2002). Additionally, Zinc 2,4-pentanedionate monohydrate plays a crucial role in the preparation of new layered magnesium zinc phosphate hydrate, showcasing its versatility in material synthesis (Bensalem et al., 2007).
2. Nanophase Conversion
Another intriguing application is in the organic phase conversion of bulk ZnO to nanophase ZnO. The process involves refluxing ZnO in 2,4-pentanedione to form zinc 2,4-pentanedionate, which is then decomposed to yield nanophase ZnO. This method presents a pathway to obtain nanophase ZnO partially in the zinc blende modification, showcasing the compound’s role in nanomaterial synthesis (Snedeker et al., 2005).
3. Gas Sensing and Optical Studies
Zinc 2,4-pentanedionate monohydrate is also a precursor in gas sensing and optical studies. For instance, it's used in the deposition of ZnO thin films which exhibit typical semiconductor properties, low resistivity, and high transmittance in the visible optical region. These films are uniform, smooth, and crystalline, making them suitable for various optical applications (Hussain & Hussain, 2010).
4. Liquid Crystal Chiral Induction
Interestingly, Zinc 2,4-pentanedionate monohydrate is also involved in the synthesis of zinc bilinone dimers for chiral induction in nematic liquid crystals. This application highlights its role in advanced material synthesis with specific optical properties (Yagi et al., 2008).
5. Polymer Synthesis
Moreover, it serves as a crucial component in the synthesis of zinc-containing poly(urethane-ether)s, indicating its utility in creating specialized polymers with specific characteristics (Jayakumar & Nanjundan, 2005).
Safety And Hazards
Propiedades
IUPAC Name |
zinc;pentane-2,4-dione;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.H2O.Zn/c1-4(6)3-5(2)7;;/h3H2,1-2H3;1H2;/q;;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMZUQXEZFRMTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C.O.[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3Zn+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc 2,4-pentanedionate monohydrate | |
CAS RN |
14363-15-6 |
Source


|
| Record name | Zinc, bis(2,4-pentanedionato-κO,κO')-, monohydrate, (T-4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



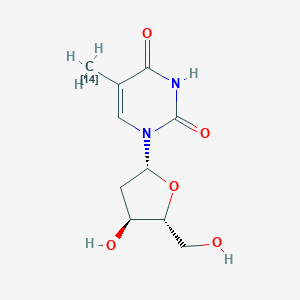


![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B80823.png)


